6-[(Cyclopropylmethyl)amino]pyridin-3-ol
Description
Historical Context of Pyridine Chemistry
The foundation of pyridine chemistry traces back to 1849 when Scottish scientist Thomas Anderson first isolated pyridine from the oil obtained through high-temperature heating of animal bones. Anderson separated a colorless liquid with an unpleasant odor from this bone oil, from which he isolated pure pyridine two years later in 1851. He described the compound as highly soluble in water, readily soluble in concentrated acids and salts upon heating, and only slightly soluble in oils. The flammable nature of this new substance led Anderson to name it pyridine, derived from the Greek word "pyr" meaning fire, with the suffix "idine" added to comply with chemical nomenclature conventions for cyclic compounds containing nitrogen atoms.
The structural determination of pyridine occurred decades after its initial discovery. Wilhelm Körner in 1869 and James Dewar in 1871 independently suggested that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom, drawing analogies between quinoline and naphthalene. This structural proposal was later confirmed through experimental reduction of pyridine to piperidine using sodium in ethanol. The first synthesis of pyridine was achieved in 1876 by William Ramsay, who combined acetylene and hydrogen cyanide in a red-hot iron-tube furnace, marking the first synthesis of any heteroaromatic compound.
Arthur Rudolf Hantzsch made significant contributions to pyridine chemistry in 1881 by developing the first major synthesis of pyridine derivatives. The Hantzsch pyridine synthesis typically employs a 2:1:1 mixture of beta-keto acid (often acetoacetate), an aldehyde (often formaldehyde), and ammonia or its salt as the nitrogen donor. This process initially produces a double hydrogenated pyridine, which undergoes subsequent oxidation to yield the corresponding pyridine derivative. Emil Knoevenagel later demonstrated that asymmetrically substituted pyridine derivatives could be produced using this methodology.
The industrial development of pyridine chemistry received a breakthrough in 1924 when Russian chemist Aleksei Chichibabin invented a pyridine synthesis reaction based on inexpensive reagents. This method remains fundamental to industrial pyridine production and involves the condensation reaction of aldehydes, ketones, alpha-beta-unsaturated carbonyl compounds, or combinations thereof, in ammonia or ammonia derivatives. The Chichibabin synthesis, despite yielding approximately 30 percent, utilizes readily available precursors and has been adapted for various methylpyridine production.
Classification and Nomenclature of Aminopyridinols
Aminopyridinols represent a specialized class of heterocyclic compounds that combine the structural features of aminopyridines and pyridinols. These compounds belong to the broader category of pyridine derivatives, which are characterized by the presence of a six-membered aromatic ring containing one nitrogen atom. The classification system for aminopyridines follows standard organic nomenclature conventions, where the position of amino group substitution determines the specific designation as 2-aminopyridine, 3-aminopyridine, or 4-aminopyridine.
The nomenclature of 6-[(Cyclopropylmethyl)amino]pyridin-3-ol follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The base name "pyridin-3-ol" indicates a pyridine ring with a hydroxyl group at the 3-position, while the prefix "6-[(cyclopropylmethyl)amino]" specifies the presence of a cyclopropylmethyl amino substituent at the 6-position. This systematic naming convention allows for precise identification of the compound's structural features and facilitates database searches and chemical communication.
| Structural Component | Position | Chemical Significance |
|---|---|---|
| Pyridine ring | Core structure | Aromatic heterocycle with nitrogen |
| Hydroxyl group | Position 3 | Increases water solubility and hydrogen bonding |
| Amino group | Position 6 | Provides basic character and nucleophilic sites |
| Cyclopropylmethyl group | Attached to amino nitrogen | Contributes steric bulk and lipophilicity |
The molecular formula C₉H₁₂N₂O indicates the presence of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom. The compound's structural formula demonstrates the integration of multiple functional groups within a single heterocyclic framework, characteristic of modern pharmaceutical intermediates and bioactive molecules.
Discovery and Initial Characterization
The specific discovery and initial characterization of this compound reflects the modern era of targeted synthetic chemistry, where compounds are designed and synthesized for specific applications rather than isolated from natural sources. The compound's development likely emerged from systematic structure-activity relationship studies aimed at optimizing pyridine derivatives for particular biological or chemical properties.
Structural characterization of this compound reveals key molecular parameters that define its chemical identity. The simplified molecular-input line-entry system notation C1CC1CNC2=NC=C(C=C2)O provides a concise representation of the compound's connectivity. The International Chemical Identifier string InChI=1S/C9H12N2O/c12-8-3-4-9(11-6-8)10-5-7-1-2-7/h3-4,6-7,12H,1-2,5H2,(H,10,11) offers a standardized method for database storage and retrieval.
Advanced analytical techniques employed in the characterization of this compound include nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. The predicted collision cross section data provides valuable information for mass spectrometric identification and analysis. The compound exhibits characteristic adduct formation patterns, with protonated molecular ion at mass-to-charge ratio 165.10224 and sodium adduct at 187.08418.
| Analytical Parameter | Value | Method |
|---|---|---|
| Molecular weight | 164.21 grams per mole | Mass spectrometry |
| Protonated molecular ion | 165.10224 mass-to-charge ratio | Electrospray ionization |
| Sodium adduct | 187.08418 mass-to-charge ratio | Electrospray ionization |
| Predicted collision cross section | 134.0 square angstroms | Ion mobility spectrometry |
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research stems from its representation of contemporary approaches to drug discovery and materials science. Pyridine-containing heterocycles have provided over 7000 existing drug candidates with medicinally important attributes, establishing the pyridine nucleus as one of the most privileged structures in pharmaceutical chemistry. The nitrogen atom in pyridine possesses a non-bonding electron pair that participates in hydrogen bonding with biological receptors and significantly enhances pharmacokinetic properties of drugs.
Modern synthetic methodologies for pyridine derivatives demonstrate remarkable diversity and sophistication compared to historical approaches. Contemporary chemists employ numerous synthetic strategies, including transition metal-free syntheses and radical pathway mechanisms. These advanced methodologies allow for the efficient preparation of complex pyridine derivatives with specific substitution patterns, such as the cyclopropylmethyl amino and hydroxyl functionalities present in the target compound.
The compound's structural features align with current trends in medicinal chemistry, where the incorporation of cyclopropyl groups and amino functionalities often enhances biological activity and selectivity. The cyclopropylmethyl amino group provides both steric constraints and electronic properties that can influence binding affinity and metabolic stability. The hydroxyl group at the 3-position offers opportunities for hydrogen bonding interactions and potential sites for further chemical modification.
Research applications of aminopyridinol derivatives extend beyond pharmaceutical chemistry to include materials science, catalysis, and coordination chemistry. The multiple nitrogen and oxygen atoms in this compound provide potential coordination sites for metal binding, making it valuable for the development of new catalysts and functional materials. The compound's structural complexity also makes it an important synthetic target for demonstrating advanced synthetic methodologies and reaction development.
Relationship to Other Pyridine Derivatives
This compound belongs to the extensive family of pyridine derivatives that includes both naturally occurring and synthetic compounds. The relationship to other pyridine derivatives can be understood through structural comparison and functional group analysis. Simple aminopyridines, including 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, represent the foundational structures from which more complex derivatives like the target compound are developed.
The three isomeric aminopyridines demonstrate distinct chemical and biological properties based on the position of amino group substitution. 2-Aminopyridine shows the highest production volumes, ranging from 10,000 to 500,000 pounds annually and serves primarily as a starting material for pharmaceutical synthesis. 3-Aminopyridine finds applications in various patent literature examples and represents an important commercial chemical. 4-Aminopyridine, also known as fampridine, serves as an experimental drug and demonstrates the therapeutic potential of aminopyridine derivatives.
| Compound | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| 2-Aminopyridine | C₅H₆N₂ | Amino at position 2 | Pharmaceutical intermediates |
| 3-Aminopyridine | C₅H₆N₂ | Amino at position 3 | Chemical synthesis |
| 4-Aminopyridine | C₅H₆N₂ | Amino at position 4 | Multiple sclerosis treatment |
| This compound | C₉H₁₂N₂O | Complex substitution pattern | Research applications |
The hydroxyl-substituted pyridines, known as pyridinols, represent another important class of related compounds. Pyridin-3-ol, the parent structure of the target compound, exhibits a melting point of 125-128 degrees Celsius and demonstrates distinct chemical reactivity compared to unsubstituted pyridine. The combination of both amino and hydroxyl substituents in this compound creates a bifunctional molecule with enhanced chemical versatility.
Advanced pyridine derivatives incorporating cyclopropyl functionalities demonstrate the evolution of structure-activity relationship studies in medicinal chemistry. Related compounds such as 6-(3-cyclopropylphenyl)pyridin-3-ol and 6-(1-(trifluoromethyl)cyclopropyl)pyridin-3-ol illustrate the systematic exploration of cyclopropyl-containing pyridine derivatives. These structural variations allow researchers to investigate the effects of different substitution patterns on biological activity and physicochemical properties.
The broader context of pyridine derivatives includes essential drugs such as esomeprazole (proton pump inhibitor), amlodipine (calcium channel blocker), imatinib (kinase inhibitor), and atazanavir (antiviral agent). Additionally, pyridine-containing phytochemicals including nicotinic acid, nicotinamide, nornicotine, anabasine, trigonelline, and pyridoxine demonstrate the natural occurrence and biological importance of pyridine structures. This extensive family of compounds establishes the foundation for understanding the chemical and biological significance of this compound within the broader context of heterocyclic chemistry.
Properties
IUPAC Name |
6-(cyclopropylmethylamino)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-8-3-4-9(11-6-8)10-5-7-1-2-7/h3-4,6-7,12H,1-2,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFKVBXNGOZBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
- Starting Material: 3-hydroxypyridine derivatives, often activated via halogenation at the 6-position.
- Key Reagents: Cyclopropylmethylamine or its precursors, such as cyclopropylmethyl halides or amines.
- Reaction Conditions:
- Use of a suitable base (e.g., potassium carbonate or sodium hydride) to deprotonate the hydroxyl group or activate the pyridine ring.
- Heating under reflux or microwave irradiation to facilitate nucleophilic substitution.
- Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.
Representative Procedure:
- Step 1: Activation of pyridin-3-ol by halogenation at the 6-position using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
- Step 2: Nucleophilic substitution with cyclopropylmethylamine, facilitated by a base like potassium carbonate, in a polar aprotic solvent.
- Step 3: Purification via chromatography to isolate the target compound.
Amide Coupling Strategy via Intermediate Activation
A more refined approach involves synthesizing an intermediate pyridin-3-ol derivative with a leaving group, such as a halogen or a triflate, then coupling with cyclopropylmethylamine.
Key Steps:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Halogenation | NBS or N-iodosuccinimide in DCM | Introduces a halogen at the 6-position of pyridin-3-ol. |
| 2. Activation | Use of oxalyl chloride or thionyl chloride | Converts the hydroxypyridine into an acyl chloride or similar reactive intermediate. |
| 3. Coupling | Cyclopropylmethylamine with base (DIEA or DIPEA) | Forms the amino linkage via nucleophilic substitution or amide bond formation. |
Research Findings:
- A study demonstrated the successful synthesis of similar pyridine derivatives using oxalyl chloride activation followed by amine coupling, achieving yields up to 60–70% under optimized conditions.
Multistep Synthesis via Pyrazole or Pyrimidine Intermediates
Some methods involve constructing the pyridine core through heterocyclic intermediates, as seen in the synthesis of related compounds.
Procedure Highlights:
- Starting from 2,6-dichloropyridine or 2,6-dibromopyridine.
- Stepwise substitution with cyclopropylmethylamine or related amines.
- Protection/deprotection strategies to selectively functionalize the pyridine ring.
- Final step: Hydroxylation at the 3-position, often via oxidation or nucleophilic substitution.
Research Data:
- A recent publication reported the synthesis of pyridin-3-ol derivatives via nucleophilic aromatic substitution on halogenated pyridines, followed by amination with cyclopropylmethylamine, with yields ranging from 50–65%.
Preparation via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, are also employed:
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acids with halogenated pyridine | Pd catalyst, base, heat | Formation of C–C bonds, introducing cyclopropyl groups |
| Buchwald-Hartwig | Amine with halogenated pyridine | Pd catalyst, ligand, base | Direct amination to form the desired amino pyridine |
Research Findings:
- These methods have been used to synthesize complex amino pyridine derivatives with high regioselectivity and yields up to 70%.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Nucleophilic Substitution | Pyridin-3-ol derivatives | Cyclopropylmethylamine, base | 40–60% | Simple, few steps | Requires activated pyridine |
| Halogenation & Coupling | Halogenated pyridine | Cyclopropylmethylamine, oxalyl chloride | 50–70% | Versatile, high regioselectivity | Multiple steps, need for purification |
| Heterocyclic Intermediates | Halogenated heterocycles | Amine reagents | 50–65% | Good for complex structures | Longer synthesis route |
| Cross-Coupling | Halogenated pyridine | Boronic acids or amines, Pd catalyst | 60–70% | High regioselectivity | Requires expensive catalysts |
Notes on Research Findings:
- Optimization of Reaction Conditions: Temperature, solvent choice, and catalyst loading significantly influence yields and purity.
- Purification Techniques: Chromatography, recrystallization, and extraction are standard for isolating high-purity compounds.
- Functional Group Compatibility: Protecting groups may be necessary to prevent side reactions during multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
6-[(Cyclopropylmethyl)amino]pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry
6-[(Cyclopropylmethyl)amino]pyridin-3-ol serves as a reference substance in analytical chemistry for the identification of drug impurities and as a reagent in various chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable compound in synthetic organic chemistry.
Biology
Research into the biological activities of this compound has revealed potential interactions with biomolecules. It is being investigated for its effects on various biological pathways, particularly in enzyme inhibition and receptor modulation .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially inhibiting bacterial growth through mechanisms such as enzyme inhibition.
Anticancer Properties
Similar pyridine derivatives have shown promise in cancer research, particularly as inhibitors of GSK-3β, a kinase involved in cell proliferation. Some studies report IC50 values in the nanomolar range for these compounds, indicating strong inhibitory effects on tumor growth in vitro and in vivo models .
Medicine
The compound is being explored for its therapeutic potential in drug development. Its structural features allow it to act as a precursor for synthesizing novel pharmacological agents aimed at treating various diseases, including cancer and infectious diseases .
GSK-3β Inhibition
A study highlighted that certain pyridine derivatives structurally related to this compound act as potent inhibitors of GSK-3β. This inhibition is significant due to GSK-3β's role in regulating cellular processes such as the cell cycle and apoptosis .
Neuroprotective Effects
Research indicates that compounds similar to this one may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .
Antimicrobial Testing
Testing has shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 6-[(Cyclopropylmethyl)amino]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 6-[(Cyclopropylmethyl)amino]pyridin-3-ol can be contextualized by comparing it to structurally related pyridine derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Unique Properties/Biological Activity | Reference |
|---|---|---|---|---|
| This compound | Pyridine | –OH (position 3), –NH–(cyclopropylmethyl) (position 6) | Enhanced solubility and binding affinity due to cyclopropane; potential CNS activity . | |
| 6-Methylpyridin-3-amine | Pyridine | –NH₂ (position 6), –CH₃ (position 3) | Simpler structure; lacks cyclopropane, leading to reduced lipophilicity and weaker target binding . | |
| 6-Amino-5-(hydroxymethyl)pyridin-3-ol | Pyridine | –NH₂ (position 6), –CH₂OH (position 5) | Hydroxymethyl group increases polarity; structural similarity to pyridoxine (vitamin B6) but distinct amino positioning . | |
| 6-(4-(Trifluoromethyl)phenyl)pyridin-3-ol | Pyridine | –OH (position 3), –C₆H₄–CF₃ (position 6) | Trifluoromethyl group enhances metabolic stability and target affinity; used in oncology research . | |
| 6-Chloro-5-methylpyridin-3-ol | Pyridine | –Cl (position 6), –CH₃ (position 5) | Chlorine substitution increases electrophilicity; positional isomerism affects reactivity . | |
| 6-(Aminomethyl)pyridin-3-ol dihydrochloride | Pyridine | –CH₂NH₂ (position 6), –OH (position 3) | Aminomethyl group improves water solubility (dihydrochloride salt); used in receptor studies . | |
| N-(Cyclopropylmethyl)-6-methylpyridin-3-amines | Pyridine | –CH₃ (position 6), –NH–(cyclopropylmethyl) | Methyl and cyclopropyl groups balance lipophilicity; moderate antimicrobial activity . |
Key Findings :
Cyclopropane Advantage: The cyclopropylmethyl group in this compound improves solubility and membrane permeability compared to bulkier aromatic substituents (e.g., trifluoromethylphenyl in ) or simpler alkyl chains (e.g., methyl in ). This makes it advantageous for central nervous system (CNS) drug design .
Positional Effects : Substituent positioning significantly impacts activity. For example, 6-chloro-5-methylpyridin-3-ol shows different reactivity compared to positional isomers, highlighting the importance of substitution patterns.
Functional Group Synergy : The combination of –OH and –NH–(cyclopropylmethyl) in the target compound enables dual hydrogen bonding and hydrophobic interactions, a feature absent in analogs like 6-methylpyridin-3-amine .
Contrast with Heterocyclic Analogs :
- Pyrazolo-pyridine derivatives (e.g., 2-(Cyclopropylmethyl)-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol ) exhibit fused ring systems that confer rigidity but reduce synthetic accessibility compared to the simpler pyridine core.
- Pyridazine derivatives (e.g., 6-(Piperidin-3-yl)pyridazin-3-ol ) have different electronic properties due to the nitrogen-rich ring, often leading to altered binding modes.
Research Implications
The unique structural features of this compound position it as a promising candidate for further pharmacological studies, particularly in CNS disorders or infections where solubility and target engagement are critical. Future work should explore its pharmacokinetic profile and compare its efficacy against clinical benchmarks like pyridoxine derivatives or trifluoromethyl-containing drugs .
Biological Activity
Introduction
6-[(Cyclopropylmethyl)amino]pyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This compound's structure, characterized by a cyclopropylmethyl group attached to a pyridin-3-ol moiety, suggests a range of interactions with biological targets, making it a candidate for further investigation in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and its CAS number is 1256791-83-9. The compound features:
- Pyridine ring : A six-membered aromatic ring with nitrogen.
- Cyclopropylmethyl group : A three-membered cyclopropane ring attached to a methyl group, which can influence the compound's biological activity through steric and electronic effects.
The biological activity of this compound is hypothesized to involve its interaction with various enzymes and receptors. The presence of the hydroxyl group on the pyridine ring may facilitate hydrogen bonding with target proteins, enhancing its affinity for binding sites.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyridine have been shown to inhibit bacterial growth through mechanisms such as enzyme inhibition and disruption of cellular processes .
Anticancer Properties
Preliminary studies suggest that pyridine derivatives can also possess anticancer activity. The inhibition of specific kinases involved in cancer cell proliferation has been observed in similar compounds. For example, compounds exhibiting GSK-3β inhibitory activity have demonstrated potential in reducing tumor growth in vitro and in vivo models .
Case Studies and Research Findings
-
GSK-3β Inhibition :
- A study highlighted that certain pyridine derivatives, structurally related to this compound, act as potent inhibitors of GSK-3β with IC50 values in the nanomolar range (e.g., 8 nM) . This inhibition is significant as GSK-3β plays a crucial role in various cellular processes including cell cycle regulation and apoptosis.
- Neuroprotective Effects :
- Antimicrobial Testing :
Data Tables
Q & A
Q. Basic
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at room temperature based on accelerated stability data .
- UV/Vis spectroscopy : Track absorbance changes at λ_max (~270 nm) to detect decomposition products .
Which computational models effectively predict the compound's interaction with biological targets?
Q. Advanced
- Docking simulations : AutoDock Vina or Schrödinger Suite can model binding to kinases or GPCRs, leveraging the cyclopropylmethyl group’s hydrophobic interactions .
- MD simulations : GROMACS-based trajectories assess stability of ligand-receptor complexes over 100-ns timescales .
- QSAR studies : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) on bioactivity using datasets from PubChem BioAssay .
What strategies mitigate side reactions during the introduction of the cyclopropylmethyl moiety?
Q. Advanced
- Low-temperature reactions : Conduct alkylation at 0–5°C to suppress elimination or ring-opening of the cyclopropyl group .
- In situ quenching : Add scavengers like thiourea to trap reactive intermediates (e.g., radical species) .
- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction homogeneity and reduce byproducts .
How do structural modifications, such as fluorination, affect the compound's physicochemical properties?
Q. Advanced
- Lipophilicity : Fluorination (e.g., 6-(trifluoromethyl) analogs) increases logP by ~0.5–1.0 units, enhancing membrane permeability .
- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, as seen in trifluoromethyl-pyridine derivatives .
- Solubility : Fluorinated derivatives show 2–3× lower aqueous solubility due to hydrophobic effects, necessitating co-solvents like PEG-400 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
